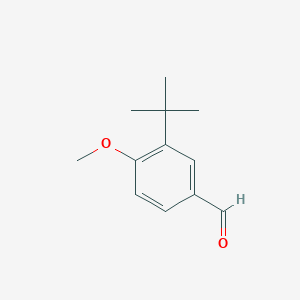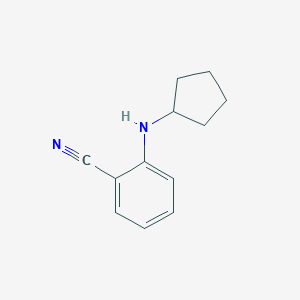
1,3-Benzenediol,4,5-difluoro-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenediol,4,5-difluoro-(9CI) is an organic compound with the molecular formula C6H4F2O2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 4 and 5 positions, and two hydroxyl groups are attached at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol,4,5-difluoro-(9CI) can be achieved through several methods. One common approach involves the diazotization of 2,4-difluoroaniline followed by hydro-de-diazotization. This method includes the formation of a diazonium salt intermediate, which is then decomposed to yield the desired product . The reaction conditions typically involve low temperatures and the use of reagents such as sodium nitrite and hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 1,3-Benzenediol,4,5-difluoro-(9CI) may involve continuous-flow reactors to optimize the reaction conditions and improve yield. This method allows for better control over reaction parameters and can lead to higher efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenediol,4,5-difluoro-(9CI) undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing fluorine atoms, the compound can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The hydroxyl groups can be oxidized to form quinones or reduced to form corresponding alcohols.
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for electrophilic substitution, potassium permanganate for oxidation, and sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3-Benzenediol,4,5-difluoro-(9CI) can yield difluoroquinones, while nucleophilic substitution can produce a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
1,3-Benzenediol,4,5-difluoro-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of materials with specific properties, such as hydrophobic surfaces.
Mécanisme D'action
The mechanism of action of 1,3-Benzenediol,4,5-difluoro-(9CI) involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the fluorine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Difluorobenzene-1,3-diol: Similar in structure but with fluorine atoms at different positions.
1,4-Difluorobenzene: Lacks hydroxyl groups, making it less reactive in certain types of reactions.
Uniqueness
1,3-Benzenediol,4,5-difluoro-(9CI) is unique due to the specific positioning of its fluorine and hydroxyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
Propriétés
IUPAC Name |
4,5-difluorobenzene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2/c7-4-1-3(9)2-5(10)6(4)8/h1-2,9-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWICCAFHLJMUCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B180478.png)

![Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)-](/img/structure/B180485.png)
![(4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B180487.png)









